molecular formula C15H14N2O2 B15212558 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

Cat. No.: B15212558
M. Wt: 254.28 g/mol
InChI Key: UKWIXTGOBZBPKM-UHFFFAOYSA-N
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Description

5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexane-1,3-dione. One common method is the Knoevenagel condensation, where the aldehyde and the dione react in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a cytotoxic agent, it may inhibit key enzymes or disrupt cellular processes essential for cancer cell survival . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a pyrazole ring with a cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-(1-phenylpyrazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H14N2O2/c18-14-6-11(7-15(19)8-14)12-9-16-17(10-12)13-4-2-1-3-5-13/h1-5,9-11H,6-8H2

InChI Key

UKWIXTGOBZBPKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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